molecular formula C20H21Cl2N3O B2538816 3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide CAS No. 1203156-11-9

3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide

Cat. No.: B2538816
CAS No.: 1203156-11-9
M. Wt: 390.31
InChI Key: VJGLTEVNCWGYFI-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a synthetic benzamide derivative characterized by a dichlorinated aromatic ring, a tertiary dimethylamino group, and a substituted indole moiety. Its structural complexity distinguishes it from classical opioids, as the indole group may confer unique receptor-binding properties.

Properties

IUPAC Name

3,4-dichloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O/c1-24(2)19(15-12-25(3)18-7-5-4-6-14(15)18)11-23-20(26)13-8-9-16(21)17(22)10-13/h4-10,12,19H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGLTEVNCWGYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride, 1-methyl-1H-indole, and dimethylamine.

    Formation of Intermediate: The first step involves the reaction of 3,4-dichlorobenzoyl chloride with 1-methyl-1H-indole in the presence of a base, such as triethylamine, to form an intermediate compound.

    Amidation Reaction: The intermediate compound is then reacted with dimethylamine under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as a pharmacological agent . Studies focus on its ability to interact with specific receptors or enzymes, which could lead to the development of new therapeutic agents targeting conditions such as cancer or neurological disorders.

Biological Research

In biological studies, 3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is utilized in:

  • Cell Signaling Pathways : It aids in understanding how certain cellular processes are regulated.
  • Receptor Binding Assays : The compound's affinity for various receptors is assessed to evaluate its potential as a drug candidate.
  • Enzyme Inhibition Studies : It has been tested for its inhibitory effects on enzymes relevant to disease mechanisms .

Case Study 1: Anticancer Potential

A study explored the compound's effects on cancer cell lines. Results indicated significant inhibition of cell growth at low concentrations, suggesting potential as an anticancer agent. Mechanistic studies revealed that it induced apoptosis through modulation of apoptotic pathways .

Case Study 2: Neurological Effects

Research assessing the compound's impact on neurotransmitter systems showed promising results in enhancing serotonin receptor activity. This suggests potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Indole vs. Cyclohexyl Groups : The indole moiety in the target compound may enhance lipophilicity and alter receptor binding compared to cyclohexyl-based analogs like U-47700. This could influence blood-brain barrier penetration and metabolic stability .
  • Tertiary Amine Positioning: The dimethylamino group in all analogs is critical for receptor interaction, but its spatial arrangement (e.g., cyclohexyl vs. ethyl-indole) affects selectivity and potency .
  • Chlorination Pattern : The 3,4-dichloro substitution on the benzamide is conserved across analogs, suggesting its role in stabilizing receptor-ligand interactions via hydrophobic effects .

Research and Regulatory Implications

  • Abuse Potential: While the target compound lacks documented abuse cases, its structural similarity to U-47700 and AH-7921 warrants preemptive regulatory scrutiny .
  • Synthetic Challenges : The indole-ethyl substitution introduces synthetic complexity, requiring advanced coupling techniques (e.g., carbodiimide-mediated amidation) as seen in related benzamide syntheses .

Biological Activity

3,4-Dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18Cl2N2OC_{18}H_{18}Cl_2N_2O, with a molecular weight of approximately 349.254 g/mol. The compound features a dichloro-substituted benzamide structure linked to a dimethylamino group and an indole moiety.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known psychoactive substances suggests potential activity at multiple receptor sites, including:

  • Serotonin Receptors : It may act as a partial agonist or antagonist at specific serotonin receptor subtypes, influencing mood and cognitive functions.
  • Dopamine Receptors : Potential dopaminergic activity could contribute to its effects on mood regulation and psychotropic properties.

Biological Activity

The biological activity of this compound has been explored in various studies. Notable findings include:

  • Antidepressant Effects : Similar compounds have demonstrated antidepressant properties through modulation of serotonin pathways. Studies suggest that this compound could enhance neurotransmission in brain regions associated with mood disorders.
  • Neuroprotective Properties : Preliminary data indicate potential neuroprotective effects, which may be beneficial in conditions like neurodegenerative diseases.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
Antidepressant EffectsModulation of serotonin pathways
Neuroprotective PropertiesPotential benefits in neurodegenerative diseases
Psychotropic EffectsInteraction with dopamine receptors

Case Studies

Several case studies have evaluated the efficacy and safety of similar compounds within clinical settings:

  • Study on Serotonin Modulation : A clinical trial assessed the effects of a structurally similar compound on patients with major depressive disorder. Results indicated significant improvements in depressive symptoms correlated with serotonin receptor activation.
  • Neuroprotective Study : Research involving animal models demonstrated that compounds with similar structures provided neuroprotection against excitotoxicity, suggesting a therapeutic avenue for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide?

  • Methodology :

  • Condensation Reactions : React 1-methyl-1H-indole derivatives with dimethylaminoethylamine in ethanol or methanol under reflux (72 hours). Purification via crystallization (methanol:water, 4:1) yields intermediates .
  • Carbodiimide-Mediated Coupling : Use 3,4-dichlorobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile:water (3:1) to activate the carboxylic acid, followed by reaction with the amine intermediate. Yield optimization requires pH control and stoichiometric excess of EDC (1.5–2.0 eq.) .
    • Key Validation : Monitor reactions via TLC and confirm products using 1H^1H NMR (e.g., δ 2.88 ppm for dimethylamino protons) and IR (e.g., 3530 cm1^{-1} for hydroxyl groups) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Essential Methods :

  • 1H^1H and 13C^{13}C NMR : Assign peaks for indole protons (δ 7.41–7.75 ppm), dimethylamino groups (δ 2.88–3.72 ppm), and dichlorophenyl carbons (δ 128–137 ppm) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 292.07 for intermediates) and fragmentation patterns .
    • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can coupling efficiency be optimized for the benzamide group under varying solvent conditions?

  • Strategy :

  • Solvent Screening : Compare polar aprotic (acetonitrile) vs. protic (methanol) solvents. Acetonitrile:water (3:1) improves solubility of hydrophobic intermediates, reducing side reactions .
  • Catalyst Optimization : Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to enhance EDC-mediated activation, increasing yields from 75% to >85% .
    • Troubleshooting : Low yields may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .

Q. How should researchers resolve discrepancies in 13C^{13}C NMR data between synthesized batches?

  • Analytical Workflow :

Repeat Under Controlled Conditions : Ensure consistent reaction time, temperature, and solvent ratios .

Alternative Solvent Systems : Use deuterated DMSO for improved resolution of aromatic carbons (e.g., δ 152 ppm for dichlorophenyl carbons) .

Cross-Validation : Compare with computational predictions (DFT calculations) or literature analogs (e.g., 3,4-dichloro-N-cyclohexylbenzamide derivatives) .

  • Case Study : Inconsistent δ 130–137 ppm signals may arise from rotamers; variable-temperature NMR (VT-NMR) can confirm dynamic exchange .

Q. What strategies are recommended for evaluating the compound’s potential bioactivity?

  • Experimental Design :

  • In Silico Screening : Use molecular docking to predict interactions with indole-targeted receptors (e.g., serotonin receptors) based on the 1-methylindole moiety .
  • In Vitro Assays : Test inhibition of kinases (e.g., JAK2) using ATP-competitive assays, with IC50_{50} determination via fluorescence polarization .
    • Data Interpretation : Correlate substituent effects (e.g., dichloro vs. dimethyl groups) with activity trends from analogs (e.g., 3,4-dichloro-N-arylbenzamides in agrochemical studies) .

Safety and Compliance

Q. What safety protocols are critical for handling chlorinated benzamide derivatives?

  • Guidelines :

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile chlorinated byproducts (e.g., HCl gas) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal; chlorinated solvents (e.g., chloroform) require separate containment .
    • PPE : Wear nitrile gloves and safety goggles to prevent dermal exposure, which may cause irritation .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results in different cell lines?

  • Methodology :

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in multiple lines (e.g., HEK293, HepG2) to identify cell-specific toxicity thresholds .
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake) .
    • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.